![molecular formula C28H25NO7 B2811704 8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866809-44-1](/img/structure/B2811704.png)
8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups, including a quinoline and a dioxin ring, as well as several methoxy and carbonyl groups. These functional groups suggest that the compound may have interesting chemical properties and potential biological activity .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic reactions. For example, 3,4-Dimethoxybenzoyl Chloride, a related compound, is used in the synthesis of a variety of biologically active compounds .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present. For example, the carbonyl groups could be involved in condensation reactions, while the methoxy groups could undergo demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carbonyl and methoxy groups, while its melting and boiling points would be influenced by the size and complexity of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Derivative Studies
Synthesis of Isoaporphine and Tetrahydroisoquinoline Derivatives
Sobarzo-Sánchez et al. (2010) discussed the synthesis of derivatives like 6-oxoisoaporphine and tetrahydroisoindolo[1,2-a]isoquinoline, starting from compounds including 2,3-Dihydro-6-hydroxy-5-methoxy-7H-dibenzo[de,h]quinolin-7-one, which are structurally related to the target compound (Sobarzo-Sánchez et al., 2010).
Development of Benzofuroquinolines
Yamaguchi et al. (1984) synthesized dihydroxybenzofuroquinolinones through demethyl-cyclization, a process relevant to the synthesis and manipulation of the target compound's structure (Yamaguchi et al., 1984).
Synthesis of Isoaaptamine Analogues
A study by Walz and Sundberg (2000) on the synthesis of isoaaptamine, a PKC inhibitor, presents methods parallel to the synthesis of compounds similar to the target molecule (Walz & Sundberg, 2000).
Chemical Structure and Reactivity Analysis
- Study of Aromatic Demethoxylation Precursors: Sobarzo-Sánchez et al. (2006) synthesized and characterized a compound (5,6-Dimethoxy-2,3-dihydro-7H-dibenzo[de,h] quinolin-7-one) and conducted a theoretical study to understand the aromatic demethoxylation process, which is pertinent to the study of the target compound (Sobarzo-Sánchez et al., 2006).
Novel Syntheses and Structural Assignments
New Synthesis Methods for Related Compounds
Researchers like Sekiba (1973), Bänziger et al. (2000), and Yang et al. (2013) have developed new synthesis methods and structural assignments for compounds structurally related to the target compound. These studies provide insights into novel synthetic pathways and structural analysis techniques relevant to the target molecule (Sekiba, 1973), (Bänziger et al., 2000), (Yang et al., 2013).
Exploration of Radical Quenching and DNA Oxidation Inhibition
The work of Xi and Liu (2015) on coumarin-quinoline derivatives demonstrates the potential of similar structures in quenching radicals and inhibiting DNA oxidation, suggesting possible research directions for the target compound (Xi & Liu, 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-(3,4-dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO7/c1-32-19-6-4-5-17(11-19)15-29-16-21(27(30)18-7-8-23(33-2)24(12-18)34-3)28(31)20-13-25-26(14-22(20)29)36-10-9-35-25/h4-8,11-14,16H,9-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPGKPQCEPLOSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCCO4)CC5=CC(=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3,4-Dimethoxybenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


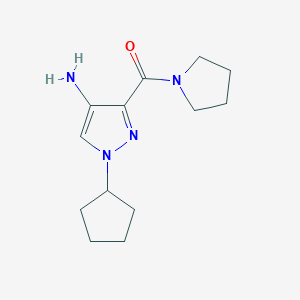
![5-[(2-Amino-4-cyclopropyl-1,3-thiazol-5-yl)thio]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B2811627.png)

![2-(2,4-difluorophenyl)-1-[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2811630.png)
![3-amino-N-methyl-2-{[4-(trifluoromethoxy)phenyl]methyl}propanamide hydrochloride](/img/structure/B2811631.png)
![2,4,7,8-Tetramethyl-6-[2-(2-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2811632.png)
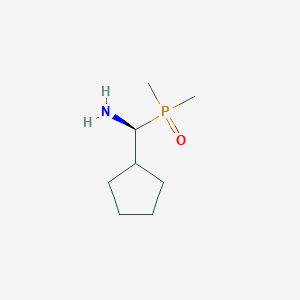
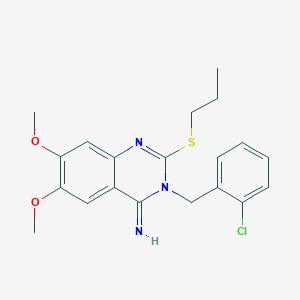
![[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2811638.png)
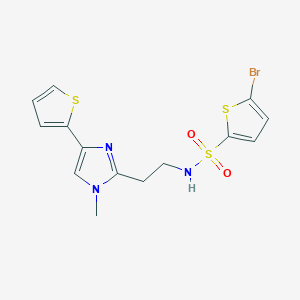
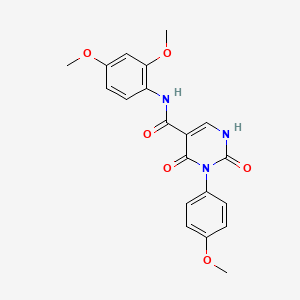
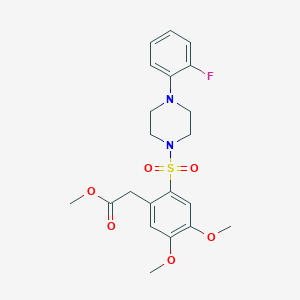
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B2811642.png)